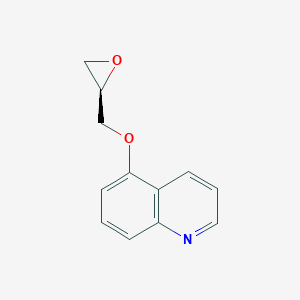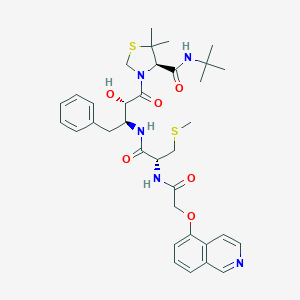
Kynostatin 227
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
KNI-227 is synthesized through a series of chemical reactions that involve the incorporation of allophenylnorstatine (Apns) and thioproline (Thp) into the molecular structure. The synthetic procedure is relatively straightforward, which contributes to its potential as a selective anti-AIDS drug .
Industrial Production Methods
The industrial production of KNI-227 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
KNI-227 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KNI-227 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from the reactions involving KNI-227 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
KNI-227 has a wide range of scientific research applications, including:
Mecanismo De Acción
KNI-227 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation of viral proteins. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units. This inhibition disrupts the viral replication process, leading to a reduction in viral load .
Comparación Con Compuestos Similares
Similar Compounds
KNI-272: Another potent HIV-1 protease inhibitor with a similar structure and mechanism of action.
JE-2147: A highly effective inhibitor with increased binding affinity compared to KNI-227.
Uniqueness of KNI-227
KNI-227 is unique due to its relatively simple synthetic procedure and excellent antiviral properties. It has shown potent activity against a wide range of HIV strains with minimal inhibition of other aspartic proteases, making it a highly selective and effective anti-HIV agent .
Propiedades
Número CAS |
147384-69-8 |
|---|---|
Fórmula molecular |
C35H45N5O6S2 |
Peso molecular |
695.9 g/mol |
Nombre IUPAC |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
Clave InChI |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
SMILES isomérico |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES canónico |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
Otros números CAS |
147384-69-8 |
Sinónimos |
KNI-227 kynostatin 227 kynostatin-227 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



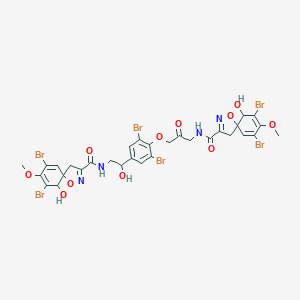
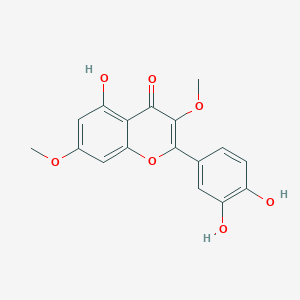
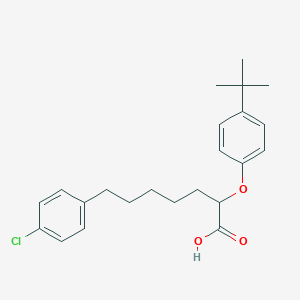
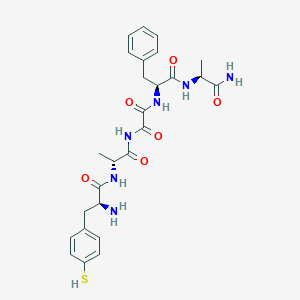
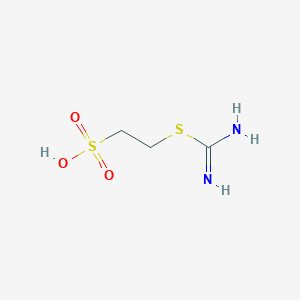
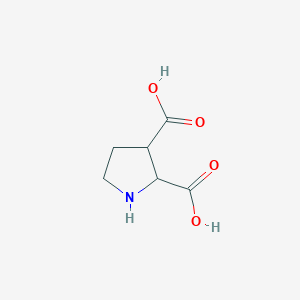
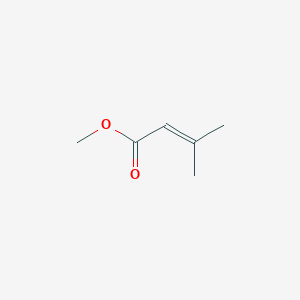
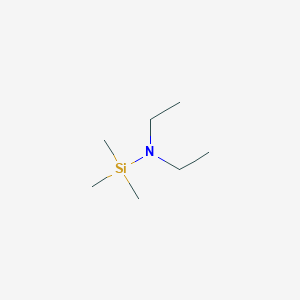
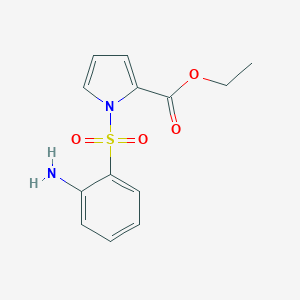
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
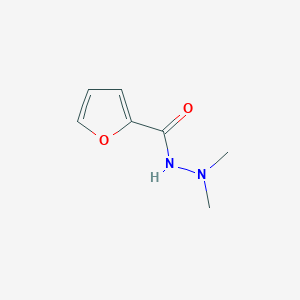
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
